BenchChemオンラインストアへようこそ!

Captopril Isopropyl Ester

Aqueous solubility Saturated solubility Transdermal flux prediction

Captopril Isopropyl Ester (CAS 176036-42-3) is a synthetic isopropyl ester derivative of the angiotensin-converting enzyme (ACE) inhibitor captopril. With the molecular formula C₁₂H₂₁NO₃S and a molecular weight of 259.36 g/mol, this compound is formed through esterification of captopril's terminal carboxylic acid group with isopropyl alcohol.

Molecular Formula C12H21NO3S
Molecular Weight 259.37 g/mol
CAS No. 176036-42-3
Cat. No. B13432254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaptopril Isopropyl Ester
CAS176036-42-3
Molecular FormulaC12H21NO3S
Molecular Weight259.37 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C1CCCN1C(=O)C(C)CS
InChIInChI=1S/C12H21NO3S/c1-8(2)16-12(15)10-5-4-6-13(10)11(14)9(3)7-17/h8-10,17H,4-7H2,1-3H3/t9-,10+/m1/s1
InChIKeyKMIOVNOWZMWMBH-ZJUUUORDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Captopril Isopropyl Ester (CAS 176036-42-3): A Defined n-Carboxyl Ester of Captopril with Characterized Metabolic and Pharmacological Differentiation for Transdermal Prodrug Research and Impurity Analysis


Captopril Isopropyl Ester (CAS 176036-42-3) is a synthetic isopropyl ester derivative of the angiotensin-converting enzyme (ACE) inhibitor captopril. With the molecular formula C₁₂H₂₁NO₃S and a molecular weight of 259.36 g/mol, this compound is formed through esterification of captopril's terminal carboxylic acid group with isopropyl alcohol [1]. Unlike captopril itself—a carboxylic acid active drug that does not require metabolic activation—this ester belongs to a series of n-carboxyl derivatives specifically synthesized and characterized for their potential as transdermal prodrugs, where the ester linkage is designed to be cleaved by endogenous esterases to release the parent active [2]. Its principal utility lies in pharmaceutical research as a reference standard for impurity profiling in captopril drug substance analysis and as a tool compound for structure-activity relationship (SAR) studies within the ACE inhibitor class .

Why Captopril Isopropyl Ester Cannot Be Interchanged with Other Captopril n-Carboxyl Esters Without Risking Mischaracterization: Physicochemical, Metabolic, and Pharmacological Divergence Across the Homologous Series


Captopril ester derivatives spanning methyl, ethyl, propyl (isopropyl), and butyl substituents exhibit marked and systematic divergence in aqueous solubility, in vitro enzymatic metabolism rate, and ACE inhibitory potency—all measured under identical experimental conditions within a single comparative study [1]. These differences are not negligible: saturated aqueous solubility drops nearly 53% from the methyl to the propyl ester (38.7 mM vs. 18.3 mM), pseudo first-order metabolism rates vary such that the ethyl ester is the fastest among the series while the propyl ester shows intermediate metabolic liability, and ACE IC₅₀ values span a ~24-fold range from the methyl ester (1.018 × 10⁻⁵ M) to captopril itself (1.876 × 10⁻⁴ M), with the propyl ester occupying a distinct and non-interchangeable position (4.255 × 10⁻⁴ M) [1][2]. Substituting one ester for another in a transdermal prodrug development program, an analytical impurity quantification workflow, or an in vitro pharmacological assay would therefore introduce systematic errors in solubility-driven flux predictions, metabolic activation rate estimates, and potency calibration—each of which carries quantitative consequences that can invalidate comparative conclusions across studies [3].

Captopril Isopropyl Ester Quantitative Differentiation Evidence: Head-to-Head Comparative Data vs. Methyl, Ethyl, and Butyl Ester Analogs


Aqueous Solubility of Captopril Isopropyl Ester vs. Methyl, Ethyl, and Butyl Esters: 53% Reduction Relative to the Methyl Ester Under Standard Conditions

Captopril Isopropyl Ester (reported as the propyl ester) exhibits a saturated aqueous solubility of 18.3 mM at room temperature, which is approximately 53% lower than the methyl ester (38.7 mM) and 49% lower than the ethyl ester (35.6 mM), while being essentially equivalent to the butyl ester (18.0 mM) within the same homologous series measured under identical conditions [1]. This solubility gradient carries direct quantitative implications for maximum transdermal flux (Jₘ), since Jₘ is the product of permeability coefficient (kₚ) and aqueous solubility; as ester chain length increases, solubility decreases while kₚ increases, creating a non-linear flux optimum [2][3].

Aqueous solubility Saturated solubility Transdermal flux prediction QSPR modeling Franz diffusion cell

In Vitro Pseudo First-Order Metabolism Rate of Captopril Isopropyl Ester: Intermediate Metabolic Lability Among n-Carboxyl Ester Derivatives Using Porcine Liver Esterase

The in vitro pseudo first-order metabolism rates of captopril ester derivatives were determined using porcine liver esterase (PLE) at 37°C in PBS (pH 7.4). The ethyl ester displayed the highest rate of metabolism among the series, while the propyl (isopropyl) ester exhibited an intermediate rate—faster than the methyl ester but slower than the ethyl ester [1][2]. The relative ranking of metabolism rates (ethyl > propyl > butyl ≈ methyl, as inferred from the study's key findings and in silico-in vitro correlation Table 2) reflects the steric and electronic influence of the ester alkyl group on enzyme-substrate binding and catalytic turnover [3].

Enzymatic hydrolysis Porcine liver esterase Prodrug activation In vitro metabolism Esterase kinetics

ACE Inhibitory Potency: Captopril Isopropyl Ester IC₅₀ Is Approximately 2.3-Fold Weaker than the Parent Drug and ~42-Fold Weaker than the Methyl Ester in Isolated Mouse Uterus Assay

In a pharmacological characterization using freshly excised mouse uterus in organ baths with angiotensin I as agonist (2 × 10⁻⁷ M constant concentration), the IC₅₀ values determined for the captopril ester series were: captopril 1.876 × 10⁻⁴ M; methyl ester 1.018 × 10⁻⁵ M; ethyl ester 8.631 × 10⁻⁴ M; propyl (isopropyl) ester 4.255 × 10⁻⁴ M; and butyl ester 5.126 × 10⁻⁴ M [1]. The isopropyl ester was approximately 4.5-fold less potent than the parent captopril (contrary to the methyl ester, which was ~18-fold more potent than captopril), while being approximately 2.0-fold more potent than the ethyl ester and 1.2-fold more potent than the butyl ester within the same assay system [2]. The relative potency ranking was: methyl ester > captopril > isopropyl ester > butyl ester > ethyl ester [3].

ACE inhibition IC₅₀ Angiotensin-converting enzyme Mouse uterus contractility Pharmacological characterization

Captopril Isopropyl Ester as a Pharmacopoeial Impurity Reference Standard: Definitive CAS Assignment and Commercial Availability Differentiate It from Unspecified Captopril Impurity J or Related Substances in Compendial Methods

Captopril Isopropyl Ester (CAS 176036-42-3) is commercially supplied as a defined impurity reference standard under catalog number MM0067.20 (Mikromol brand, distributed by LGC Standards), categorized under 'Cardiac drugs and beta blockers, Impurity standards' . The British Pharmacopoeia 2025 and European Pharmacopoeia specify multiple captopril-related impurities (Impurity B, C, D, F, J, etc.), each with distinct CAS numbers and reference standards [1]. Captopril Isopropyl Ester is not listed as one of these named pharmacopoeial impurities but is a well-characterized potential process-related impurity arising from esterification with isopropyl alcohol during synthesis or from transesterification side reactions [2]. Its differentiation from closely related standards such as Captopril Methyl Ester (CAS 176036-41-2) and Captopril Ethyl Ester (CAS 111287-92-8) is unambiguous due to its unique CAS registry and molecular identity [2].

Impurity profiling Reference standard HPLC method validation Pharmacopoeial compliance ANDAs

Captopril Isopropyl Ester: Evidence-Grounded Research and Industrial Application Scenarios Derived from Quantitative Comparative Data


Transdermal Prodrug Development: Intermediate Metabolism Rate and Defined Solubility Make Captopril Isopropyl Ester a Calibrated Candidate for Sustained-Release Patch Formulation

Based on the direct comparative evidence that the isopropyl ester exhibits intermediate pseudo first-order metabolism (faster than methyl, slower than ethyl) and a saturated solubility of 18.3 mM (approximately half that of the methyl ester), formulation scientists developing transdermal captopril delivery systems can rationally select this ester for its balanced metabolic and solubility profile [1][2]. The intermediate metabolism rate mitigates the risk of premature hydrolysis on the skin surface—a concern for the rapidly metabolized ethyl ester—while still permitting sufficient bioactivation within viable epidermis [1]. The defined solubility of 18.3 mM provides a quantitative input parameter for QSPR-based flux prediction models and Franz diffusion cell experimental design, enabling accurate calculation of maximum transdermal flux (Jₘ) [2]. Furthermore, the ester's 'remarkable stability to hydrolysis' (as noted in the study) supports long-term formulation stability [3].

Pharmacological SAR Studies: Captopril Isopropyl Ester as a Mid-Range Potency Tool Compound for Characterizing ACE Inhibition Structure-Activity Gradients

The isopropyl ester occupies a distinct mid-range position in the ACE inhibitory potency gradient of captopril n-carboxyl esters, with an IC₅₀ of 4.255 × 10⁻⁴ M—approximately 2.3-fold weaker than captopril and ~42-fold weaker than the methyl ester, but 2-fold more potent than the ethyl ester [1][2]. This intermediate potency makes it a valuable tool compound for SAR studies where graded pharmacological responses are required: the methyl ester (IC₅₀ 1.018 × 10⁻⁵ M) may saturate the assay at concentrations needed to observe the ethyl or butyl ester responses, while the ethyl ester (IC₅₀ 8.631 × 10⁻⁴ M) may be too weak to detect subtle inhibitory effects in some systems [2]. The isopropyl ester bridges this potency gap, enabling robust dose-response curve construction and reliable determination of relative potency across the homologous series using the mouse uterus organ bath model or analogous ACE activity assays [3].

Analytical Method Development and Impurity Quantification: Captopril Isopropyl Ester as a Verified Reference Standard for HPLC Method Validation in Captopril Drug Substance Testing

As a commercially available impurity reference standard (Mikromol MM0067.20, CAS 176036-42-3) with defined molecular identity (C₁₂H₂₁NO₃S, MW 259.36), Captopril Isopropyl Ester serves as a critical calibrant for HPLC method development and validation in captopril drug substance impurity profiling [1][2]. Its increased hydrophobicity relative to captopril necessitates adjusted chromatographic conditions—such as a C18 column with acetonitrile:phosphate buffer (pH 2.5) gradient—to achieve adequate resolution from captopril and other related substances [1]. For laboratories supporting ANDA submissions or commercial captopril manufacturing quality control, using the correct ester-specific reference standard (rather than a generic 'captopril impurity' standard) ensures accurate retention time identification, detector response linearity (r² > 0.99 as demonstrated for the ester series), and compliance with regulatory method validation requirements [3].

In Silico Metabolism Prediction Model Validation: Captopril Isopropyl Ester as a Training Set Member with Experimentally Determined In Vitro-In Silico Correlation Data

The captopril ester series—including the isopropyl ester—was used to establish strong correlations between in vitro porcine liver esterase metabolism rates and in silico molecular docking interaction energies (r² = 0.9309 with CYP2C9, 0.9712 with RNase) [1]. The isopropyl ester's intermediate metabolism rate and interaction energy contribute to the robustness of these predictive models. Computational chemists and drug metabolism scientists developing in silico tools to predict ester prodrug metabolism can use the isopropyl ester's experimentally determined position within the homologous series as a validation data point against which novel predictive algorithms can be benchmarked, given that the in vitro PLE rate, skin metabolism rate, and three distinct in silico enzyme interaction energies (CYP2C9, AChE, RNase) have been measured and reported for this specific compound in a peer-reviewed comparative study [2].

Quote Request

Request a Quote for Captopril Isopropyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.